molecular formula C22H20N4O3 B2618983 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide CAS No. 1115565-53-1

2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide

Cat. No. B2618983
CAS RN: 1115565-53-1
M. Wt: 388.427
InChI Key: RGPGQQUJRRKDAZ-UHFFFAOYSA-N
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Description

The compound is a pyrrolopyrimidine derivative, which is a class of compounds that includes various biologically active substances . Pyrrolopyrimidines are known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects .


Molecular Structure Analysis

The compound contains a pyrrolopyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring. This core is substituted with phenyl and phenethylacetamide groups .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For instance, the amide group might undergo hydrolysis or condensation reactions, while the phenyl groups might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Pyrroloquinoline quinone, a structurally related compound, is known to be water-soluble, heat-stable, and serves as a redox cofactor for various bacterial dehydrogenases . The properties of the given compound could be similar, but would also depend on its specific substituents.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For instance, some pyrrolopyrimidine derivatives are known to inhibit certain enzymes, which can lead to their antiviral or anticancer effects .

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activities. Some pyrrolopyrimidine derivatives are known to have cytotoxic activity, which could potentially make them hazardous .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activities. This could potentially lead to the discovery of new therapeutic applications .

properties

IUPAC Name

2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c27-18(23-12-11-15-7-3-1-4-8-15)14-26-21(28)20-19(25-22(26)29)17(13-24-20)16-9-5-2-6-10-16/h1-10,13,24H,11-12,14H2,(H,23,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPGQQUJRRKDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide

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